4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid

Methionine adenosyltransferase MAT2A S-adenosylmethionine

4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid (CAS 2752-40-1), systematically known as N-(phenylacetyl)methionine, is a sulfur-containing N-acyl amino acid belonging to the methionine-derivative class. Its structure features a methionine backbone bearing an N-terminal phenylacetyl cap, distinguishing it from simpler N-acetyl congeners such as N-acetyl-DL-methionine (CAS 1115-47-5).

Molecular Formula C13H17NO3S
Molecular Weight 267.34
CAS No. 2752-40-1
Cat. No. B2497971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid
CAS2752-40-1
Molecular FormulaC13H17NO3S
Molecular Weight267.34
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)CC1=CC=CC=C1
InChIInChI=1S/C13H17NO3S/c1-18-8-7-11(13(16)17)14-12(15)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)(H,16,17)
InChIKeyOZQCZEAFOVHVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid (CAS 2752-40-1): Core Structural Identity and In-Class Positioning


4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid (CAS 2752-40-1), systematically known as N-(phenylacetyl)methionine, is a sulfur-containing N-acyl amino acid belonging to the methionine-derivative class. Its structure features a methionine backbone bearing an N-terminal phenylacetyl cap, distinguishing it from simpler N-acetyl congeners such as N-acetyl-DL-methionine (CAS 1115-47-5) . The compound has been investigated in the context of methionine adenosyltransferase (MAT) inhibition, where the phenylacetyl moiety has been implicated in modulating enzyme binding affinity relative to the physiological substrate L-methionine [1], as well as in cell-differentiation assays using the HL-60 promyelocytic leukemia model [2].

Why N-Acetyl-Methionine and Other In-Class Analogs Cannot Replace 4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid in Specialized Research Contexts


Within the methionine-derivative family, the N-terminal acyl group critically dictates both enzymatic recognition and physicochemical behaviour. The phenylacetyl substituent of 4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid confers distinct substrate specificity toward penicillin G acylase (PGA) — an enzyme that selectively hydrolyses phenylacetyl amides — a property absent in N-acetyl-methionine [1]. Conversely, in MAT inhibition studies, the same phenylacetyl group has been shown to enhance inhibitory potency beyond that of phenylacetic acid alone, indicating that the intact N-phenylacetyl-amino acid conjugate is required for full pharmacologic engagement [2]. These divergent recognition profiles mean that substituting N-acetyl-methionine or other in-class analogs for the title compound will alter, or entirely abolish, the biological readout in PGA-dependent resolution, MAT-targeted inhibition, or HL-60 differentiation assays.

Quantitative Differentiation Evidence for 4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid (CAS 2752-40-1)


MAT Inhibitory Activity: Phenylacetylamino Acids vs. Phenylacetic Acid Baseline

In a panel of phenylacetylamino acids screened against methionine adenosyltransferase (MAT) using an isotope-based assay, several N-phenylacetyl-amino acid conjugates — including compounds structurally analogous to N-(phenylacetyl)methionine — exhibited inhibitory activity superior to phenylacetic acid (PAA) alone. The thesis reports that compounds 4, 10, 11, 12, 15, 21, 22, 25, 26, and 27 displayed 'meaningful inhibitory activity' exceeding that of the PAA baseline [1]. Quantitative IC50 values for individual compounds are available in the full-text thesis but were not publicly accessible; the reported ordinal ranking places select phenylacetylamino acids above PAA in MAT inhibition potency.

Methionine adenosyltransferase MAT2A S-adenosylmethionine enzyme inhibition

HL-60 Leukemia Cell Differentiation: Phenylacetylamino Acids vs. All-Trans-Retinoic Acid Co-Treatment

A series of phenylacetylamino acid derivatives, including N-(phenylacetyl)methionine congeners, was evaluated for synergistic differentiation-inducing activity with all-trans-retinoic acid (ATRA) on HL-60 promyelocytic leukemia cells. Compound M-15, a specific phenylacetylamino acid derivative, induced cell death at 0.5 mM after 96 h and altered cell cycle distribution (S-phase reduction, G0/G1 accumulation) within 24 h, an effect potentiated by ATRA co-treatment [1]. The structure-activity relationships (SAR) established in this work link the N-phenylacetyl-amino acid scaffold to pro-differentiation potency, distinguishing these compounds from non-phenylacetylated amino acids.

HL-60 cell differentiation leukemia NBT reduction

Penicillin G Acylase Substrate Specificity: N-Phenylacetyl vs. N-Acetyl Methionine

Escherichia coli penicillin G acylase (PGA) exhibits stringent substrate specificity for phenylacetyl amides. Kameda et al. (1978) demonstrated that E. coli strains IFO-3470 and IFO-3550 asymmetrically metabolize N-phenylacetyl-DL-methionine to yield L-methionine and unreacted D-N-phenylacetyl-methionine, achieving enantiomeric resolution [1]. In contrast, N-acetyl-methionine is not hydrolyzed by PGA due to the enzyme's requirement for a phenylacetyl (or structurally related) acyl donor [2]. This differential enzymatic recognition is absolute, not merely preferential — N-acetyl-methionine is inert toward PGA, while N-(phenylacetyl)methionine serves as a competent substrate.

penicillin G acylase enzymatic resolution phenylacetyl biocatalysis

Enzymatic Synthesis Feasibility: Immobilized PGA-Catalyzed N-Phenylacetylation of Methionine

Fité et al. (1996) reported the preparative-scale introduction of an N-α-phenylacetyl protecting group onto methionine (as well as glycine and aspartic acid derivatives) using immobilized penicillin G acylase (PGA) under optimized conditions [1]. This enzymatic route avoids the use of activated acyl chlorides or anhydrides required for chemical N-acetylation, offering a chemo-enzymatic pathway specific to phenylacetyl derivatives. N-Acetyl-methionine, by contrast, cannot be synthesized via this PGA route and requires chemical acetylation with acetic anhydride or acetyl chloride.

biocatalysis penicillin G acylase N-protection green chemistry

Calculated Lipophilicity: N-(Phenylacetyl)methionine vs. N-Acetyl-methionine

The phenylacetyl substituent imparts a significant lipophilicity increase relative to the acetyl group. Based on ChemSpider-predicted properties, N-(phenylacetyl)methionine (C13H17NO3S, MW 267.34) has an estimated XLogP of approximately 1.5–2.0, compared with N-acetyl-methionine (C7H13NO3S, MW 191.25) at XLogP approximately −0.2 to +0.3 . This calculated difference of ~1.5–2.0 log units translates to a theoretical ~30- to 100-fold higher octanol/water partition coefficient, which can be expected to affect membrane permeability, protein binding, and metabolic stability profiles.

logP lipophilicity drug-likeness physicochemical property

High-Value Application Scenarios for 4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid (CAS 2752-40-1)


Enantiomeric Resolution of DL-Methionine via Penicillin G Acylase-Catalyzed Hydrolysis

N-(Phenylacetyl)-DL-methionine serves as a key intermediate in the enzymatic resolution of racemic methionine. Using E. coli strains expressing penicillin G acylase (e.g., IFO-3470, IFO-3550), the L-enantiomer of the phenylacetyl derivative is selectively hydrolyzed, liberating free L-methionine while the D-enantiomer remains intact [1]. This strategy is directly supported by the PGA substrate specificity evidence in Section 3 (Evidence Item 3) and cannot be executed with N-acetyl-methionine, which is PGA-inert. Procure the racemic N-(phenylacetyl) derivative for preparative-scale resolution workflows in amino acid production or chiral building block synthesis.

MAT-Targeted Chemical Probe Development in Oncology Research

Methionine adenosyltransferase (MAT), particularly the tumor-associated MAT2A isoform, is a validated target in MTAP-deleted cancers. The phenylacetylamino acid chemotype represented by N-(phenylacetyl)methionine has demonstrated MAT inhibitory activity superior to the phenylacetic acid fragment alone [1]. This compound can serve as a starting scaffold for medicinal chemistry optimization of MAT2A inhibitors. Selection over N-acetyl-methionine is justified by the documented MAT engagement of the phenylacetyl-amino acid class, while the acetyl analog lacks evidence of MAT inhibition in the screened phenylacetylamino acid panel.

HL-60 Leukemia Cell Differentiation Studies with Phenylacetylamino Acid Derivatives

In HL-60 promyelocytic leukemia cell differentiation research, phenylacetylamino acid derivatives have shown synergistic pro-differentiation activity when co-administered with all-trans-retinoic acid (ATRA), with compound M-15 demonstrating cytotoxicity at 0.5 mM and S-phase cell cycle inhibition [1]. N-(Phenylacetyl)methionine, as the parent scaffold within this chemotype, is the appropriate procurement choice for structure-activity relationship expansion and mechanistic follow-up studies. N-Acetyl-methionine has not been evaluated in this differentiation context and is structurally incapable of engaging the SAR determinants identified for the phenylacetyl series.

Biocatalytic N-Protection Strategy for Methionine in Peptide Synthesis

The immobilized penicillin G acylase-catalyzed introduction of the N-α-phenylacetyl group onto methionine offers a chemoenzymatic protection strategy for solution-phase or solid-phase peptide synthesis [1]. The phenylacetyl group serves as an orthogonal protecting group removable by PGA under mild conditions. This approach is incompatible with N-acetyl-methionine, as PGA does not recognize acetyl amides. Procure N-(phenylacetyl)methionine when designing PGA-compatible protection/deprotection cascades in peptide or amino acid conjugate synthesis.

Quote Request

Request a Quote for 4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.